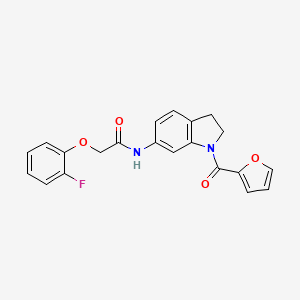

2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN2O4/c22-16-4-1-2-5-18(16)28-13-20(25)23-15-8-7-14-9-10-24(17(14)12-15)21(26)19-6-3-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUVKRJVSOJTFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3F)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide typically involves multiple steps, starting from commercially available precursors. A general synthetic route may include:

Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis or other suitable methods.

Introduction of the Furan-2-carbonyl Group: This step involves the acylation of the indole derivative using furan-2-carbonyl chloride under basic conditions.

Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the indole derivative.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with chloroacetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the indole moiety.

Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a probe to investigate enzyme functions, receptor binding, and cellular pathways.

Medicine

In medicinal chemistry, the compound is evaluated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse functional groups make it a versatile intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Phenoxy Group

N-(1-(Furan-2-carbonyl)indolin-6-yl)-2-(3-Methoxyphenoxy)acetamide

- Key Difference: The 2-fluorophenoxy group in the target compound is replaced with a 3-methoxyphenoxy group.

- Solubility: Methoxy groups may enhance aqueous solubility due to increased polarity. Binding Interactions: The bulkier methoxy group could sterically hinder interactions with flat binding pockets, unlike the compact fluorine atom .

2-(2,4-Dichlorophenyl)-N-[2-(Dimethylamino)cyclohexyl]-N-methyl Acetamide (U-48800)

- Key Difference: Dichlorophenyl substituents and a dimethylamino-cyclohexyl group replace the fluorophenoxy and indolinyl moieties.

- Impact :

Heterocyclic Modifications

N-(3-Cyano-4-(Indolin-1-yl)-7-(Tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(Piperidin-4-ylidene)acetamide

- Key Difference: A tetrahydrofuran-3-yl-oxy group and quinoline core replace the furan-2-carbonyl indoline system.

- Impact :

2-Cyano-N-[(Methylamino)carbonyl]acetamide

- Key Difference: A cyano group and methylamino-carbonyl substituent replace the fluorophenoxy and indolinyl groups.

- Impact: Toxicity: Cyano groups can hydrolyze to toxic cyanide species, whereas fluorine is generally metabolically inert. Uncertainty: Limited toxicological data on this analog highlight the need for thorough safety profiling of the target compound .

Comparative Data Table

Research Implications

- Fluorine Advantage: The target compound’s fluorophenoxy group offers a balance of lipophilicity and metabolic stability over chloro or methoxy analogs.

- Indolinyl-Furan Synergy: The furan-2-carbonyl indoline core may enable unique binding modes in enzyme inhibition (e.g., kinase or PARP targets) compared to quinoline or opioid-like scaffolds .

- Safety Considerations: Fluorinated acetamides generally exhibit lower acute toxicity than cyano or chloro-substituted analogs, but in vivo studies are needed .

Biological Activity

2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique molecular structure combining a fluorophenoxy group, a furan-2-carbonyl moiety, and an indolin-6-yl segment. The incorporation of a fluorine atom in the phenoxy group may enhance the compound's lipophilicity and metabolic stability, which are crucial for pharmacokinetic properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways. Preliminary studies suggest that it may interact with specific enzymes and receptors, influencing their activity and potentially leading to therapeutic effects in various diseases, including cancer and neurological disorders.

Interaction Studies

Interaction studies indicate that this compound may exhibit significant binding affinity to certain biological targets. Such studies are essential for elucidating the compound's mechanism of action and therapeutic potential.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's cytotoxicity and inhibitory effects on various cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| HeLa | 5.0 | >100 | >20 |

| MCF-7 | 8.0 | >100 | >12 |

| A549 | 4.5 | >100 | >22 |

These results indicate that this compound exhibits promising cytotoxic activity against cancer cell lines with low cytotoxicity towards normal cells, suggesting a favorable therapeutic index.

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis has been performed to understand how modifications to the chemical structure impact biological activity. The presence of the fluorine atom is hypothesized to enhance metabolic stability and influence receptor interactions.

Case Studies

Case Study 1: Anticancer Activity

In a study exploring the anticancer properties of similar compounds, it was found that derivatives with fluorinated phenoxy groups demonstrated enhanced potency against breast cancer cells. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy.

Case Study 2: Neurological Applications

Another investigation focused on compounds with similar furan and indole structures indicated potential neuroprotective effects. These compounds were shown to modulate pathways involved in neurodegeneration, suggesting that this compound could be explored for neurological applications.

Q & A

Q. What are the optimal synthetic routes for 2-(2-fluorophenoxy)-N-(1-(furan-2-carbonyl)indolin-6-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves sequential coupling of fluorophenoxyacetic acid with an indoline-furan carbonyl intermediate. Key steps include:

- Carbodiimide-mediated coupling : Use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation .

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C to minimize side reactions and improve yield .

- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validation via TLC and NMR .

Q. How is the structural integrity of this compound validated post-synthesis?

- NMR spectroscopy : H and C NMR confirm the presence of fluorophenoxy (δ 6.8–7.2 ppm for aromatic protons) and furan-carbonyl (δ 7.4–8.1 ppm) moieties .

- Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 425.12) .

- X-ray crystallography : Resolves bond lengths and angles, particularly for the indoline-furan linkage (C–O bond ~1.36 Å) .

Q. What in vitro assays are recommended for initial biological activity screening?

- Enzyme inhibition assays : Target-specific kinases (e.g., EGFR or Aurora kinases) using fluorescence-based ADP-Glo™ kits .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Comparative binding assays : Use surface plasmon resonance (SPR) to measure binding affinities (K) against purported targets .

- Off-target profiling : Employ kinome-wide screens (e.g., KinomeScan) to identify non-specific interactions .

- Metabolite analysis : LC-MS/MS to assess stability in biological matrices and rule out metabolite interference .

Q. What strategies are effective for studying the compound’s interaction with biological targets at the molecular level?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model interactions with fluorophenoxy and furan groups in target active sites .

- Mutagenesis studies : Replace key residues (e.g., Tyr in EGFR) to validate binding hypotheses .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor binding .

Q. How should researchers design experiments to probe the compound’s metabolic pathways?

- Microsomal stability assays : Incubate with human liver microsomes (HLM) and monitor degradation via LC-MS .

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/CEC) to identify metabolic liabilities .

- Reactive metabolite trapping : Add glutathione (GSH) to detect electrophilic intermediates .

Q. What computational methods are suitable for predicting pharmacokinetic properties?

- ADME prediction : SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and bioavailability .

- PBPK modeling : GastroPlus or Simcyp to simulate plasma concentration-time profiles .

Data Contradiction Analysis

Q. How to address discrepancies in cytotoxicity data across cell lines?

- Dose-response normalization : Use Z-score normalization to account for cell line-specific viability baselines .

- Checkpoint controls : Include reference compounds (e.g., doxorubicin) to validate assay consistency .

- Hypoxia studies : Test activity under varying O levels (1–21%) to assess environmental dependency .

Q. What experimental controls are critical for validating target engagement?

- Negative controls : Use structurally analogous inactive compounds (e.g., de-fluorinated analogs) .

- Genetic knockdown : siRNA-mediated silencing of putative targets to confirm phenotype linkage .

- Competitive displacement : Co-treat with known inhibitors (e.g., gefitinib for EGFR) to observe dose-dependent reversal .

Methodological Resources

- Synthetic protocols : PubChem CID-specific reaction pathways (e.g., CID 145678203) .

- Data repositories : Deposit crystallographic data in the Cambridge Structural Database (CSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.